6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15183744
Molecular Formula: C18H12ClN3O3S
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12ClN3O3S |
|---|---|
| Molecular Weight | 385.8 g/mol |
| IUPAC Name | 6-chloro-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide |
| Standard InChI | InChI=1S/C18H12ClN3O3S/c19-11-3-4-15-13(8-11)14(23)9-16(25-15)18(24)21-17-5-6-20-22(17)10-12-2-1-7-26-12/h1-9H,10H2,(H,21,24) |
| Standard InChI Key | GHUSBAFLBQGXCM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Introduction
6-Chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chromene derivatives. It features a chromene core, a thiophene ring, and a pyrazole moiety, making it of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
Synthesis and Chemical Reactions
The synthesis of 6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide typically involves multi-step organic synthesis techniques. These methods often include reactions typical of heterocycles, such as nucleophilic substitution and condensation reactions, which are crucial for modifying the compound's properties and enhancing its biological activity.
Synthesis Steps
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Starting Materials: The synthesis begins with appropriate starting materials, such as thiophene derivatives and pyrazole precursors.
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Coupling Reactions: These materials undergo coupling reactions to form the chromene core.
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Functional Group Modifications: Further modifications involve the introduction of the chloro and carboxamide groups.
Biological Activities and Potential Applications
Compounds similar to 6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide exhibit various biological activities, including antimicrobial and anticancer properties. The unique structural components of this compound, including the thiophene and pyrazole rings, contribute to its potential biological activity and applications in pharmaceuticals.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-Coumarin | Lacks Thiophene; Similar Chromene Core | Antimicrobial, Anticancer |
| 7-Hydroxychromone | Hydroxy Substitution; No Chloro Group | Antioxidant, Antimicrobial |
| 3-Thiophenecarboxaldehyde | Contains Thiophene; Simpler Structure | Used in Organic Synthesis |
Analytical Techniques
The characterization of 6-chloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide involves various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the compound's structure and purity.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.
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